molecular formula C10H13NO2 B157085 Methyl 2-(dimethylamino)benzoate CAS No. 10072-05-6

Methyl 2-(dimethylamino)benzoate

Cat. No. B157085
CAS RN: 10072-05-6
M. Wt: 179.22 g/mol
InChI Key: ZCNSBHAIPOWHJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-(dimethylamino)benzoate involves the use of dimethylamino substituted cyclohexanediones, acetylamino, and benzoylamino moieties. For instance, compound 2, which is a precursor to various sulfonamide derivatives, was synthesized from a dimethylamino substituted cyclohexanedione . Similarly, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted using N,N-dimethylformamide and phosphorus oxychloride . These methods demonstrate the versatility of dimethylamino substituted compounds in synthesizing biologically active molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dimethylamino group attached to a benzene ring, which is a common feature in the molecules discussed in the papers. The crystal structures of some compounds, such as 2, 7, and 13, were determined by X-ray crystallography, providing insights into their three-dimensional conformations and the potential for interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the dimethylamino substituted compounds is highlighted by their ability to undergo various transformations to yield heterocyclic systems. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates and used to synthesize polysubstituted heterocyclic systems . These reactions showcase the utility of dimethylamino substituted compounds in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-(dimethylamino)benzoate are not directly discussed, the papers provide information on the properties of related compounds. These compounds exhibit interesting antimicrobial activity, with some showing higher activity compared to reference drugs . The presence of the dimethylamino group is likely to influence the solubility, basicity, and overall reactivity of these molecules, which in turn affects their biological activity.

Scientific Research Applications

Fluorescence Properties

Methyl 2-(dimethylamino)benzoate exhibits unique fluorescence properties in various solvents. In some cases, it shows "normal" fluorescence, while in others, like acetonitrile, it demonstrates a longer wavelength fluorescence, attributed to excited dimer fluorescence. This characteristic makes it significant in the study of solute/solvent interactions and fluorescence dynamics (Revill & Brown, 1992).

Synthesis of Heterocyclic Systems

Methyl 2-(dimethylamino)benzoate derivatives are crucial in the synthesis of multifunctional heterocyclic systems. These compounds are used as synthons for preparing various polysubstituted heterocyclic structures, demonstrating its utility in organic synthesis and pharmaceutical research (Pizzioli et al., 1998).

Phase Diagrams and Vapor Pressures

The study of vapor pressures and phase diagrams of methyl esters of substituted benzoic acids, including methyl 2-(dimethylamino)benzoate, is essential for understanding their thermodynamic properties. This research is crucial for applications in materials science and engineering (Almeida & Monte, 2011).

Spectroelectrochemical Characterisation

Methyl 2-(dimethylamino)benzoate has been used in the synthesis of derivatised polypyrroles, specifically for applications in electrochromic materials. Its properties allow for the exploration of new materials with potential use in sensors and other electronic devices (Almeida et al., 2017).

Safety And Hazards

Methyl 2-(dimethylamino)benzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 2-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-7-5-4-6-8(9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNSBHAIPOWHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143477
Record name Methyl N,N-dimethylanthranilate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid to solid; Fruity orange leaf type aroma
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.093-1.099
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 2-(dimethylamino)benzoate

CAS RN

10072-05-6
Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl 2-(dimethylamino)benzoate
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Record name METHYL N,N-DIMETHYLANTHRANILATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
CA Southern, DH Levy, GM Florio… - The Journal of …, 2003 - ACS Publications
The electronic and infrared spectra of anthranilic acid in a supersonic jet were measured. The fluorescence excitation spectrum is extremely congested. IR−UV hole-burning …
Number of citations: 108 pubs.acs.org
GA Gavrilova, NN Chipanina, MG Voronkov… - Russian journal of …, 2002 - Springer
The UV spectra of heptane solutions of methyl(aroyloxymethyl)fluorosilanes and (aroyloxymethyl)trifluorosilanes of the general formula 4-RC 6 H 4 COOCH 2 Si(Me) 3 - 4n F n (n = 1-3; …
Number of citations: 6 link.springer.com
SS Bhojgude, DR Baviskar, RG Gonnade… - Organic letters, 2015 - ACS Publications
The transition-metal-free multicomponent coupling of arynes, aromatic tertiary amines, and aldehydes proceeding via the aryl to aryl amino group migration has been demonstrated. …
Number of citations: 73 pubs.acs.org
NS Radulović, AB Miltojević, M McDermott… - Journal of …, 2011 - Elsevier
Ethnopharmacological relevance Mexican people employed infusion of leaves of Choisya ternata Kunth for their antispasmodic and “simulative properties”. Aim of the study In the …
Number of citations: 53 www.sciencedirect.com
X Ding, P Wang - The Journal of Organic Chemistry, 2017 - ACS Publications
The excited state meta effect, also known as the meta-ortho effect, results from selective electron transmission from an electron-donating group to the meta and ortho sites on an …
Number of citations: 17 pubs.acs.org
JP Djukic, F Rose‐Munch, E Rose… - European Journal of …, 2000 - Wiley Online Library
The molecular structures of 34 (η 6 ‐arene)tricarbonylchromium complexes have been retrieved from the Cambridge Structural Data Base and investigated by focusing essentially on …
J Islam, K Zaman, S Duarah, PS Raju… - Acta Tropica, 2017 - Elsevier
Mosquito being the major medically important arthropod vector; requires utmost attention to reduce the sufferings and economic consequences of those living in the endemic regions. …
Number of citations: 102 www.sciencedirect.com
D Roell, TW Rösler, W Hessenkemper, F Kraft… - The Journal of Steroid …, 2019 - Elsevier
Androgen receptor (AR) antagonists are used for hormone therapy of prostate cancer (PCa). However resistance to the treatment occurs eventually. One possible reason is the …
Number of citations: 19 www.sciencedirect.com
J Jia, Q Jiang, A Zhao, B Xu, Q Liu, WP Luo… - Synthesis, 2015 - thieme-connect.com
A copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (DMSO) as the methyl source is disclosed. This transformation exhibits a broad substrate scope and …
Number of citations: 35 www.thieme-connect.com
D Duan, DM Sigano, JA Kelley, CC Lai… - Journal of medicinal …, 2008 - ACS Publications
Diacylglycerol-lactone (DAG-lactone) libraries generated by a solid-phase approach using IRORI technology produced a variety of unique biological activities. Subtle differences in …
Number of citations: 44 pubs.acs.org

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